

MYCi361: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MYCi361

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Abstract

The MYC family of oncoproteins are critical drivers of cellular proliferation and are frequently deregulated in a majority of human cancers.[1] The development of small molecule inhibitors targeting MYC has been a long-standing challenge in oncology. **MYCi361** has emerged as a potent inhibitor that directly engages MYC, disrupts its essential interaction with MAX, and ultimately impairs MYC-driven gene expression, leading to suppressed tumor growth.[2][3] This technical guide provides an in-depth analysis of **MYCi361**'s mechanism of action with a specific focus on its impact on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to MYCi361

MYCi361 is a small molecule inhibitor of the MYC oncoprotein.[2] Deregulation of MYC is implicated in up to 70% of all human cancers, making it a highly sought-after therapeutic target.[4] MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX.[5] This MYC-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for cell cycle progression, proliferation, and metabolism.[5][6]

MYCi361 has been shown to directly bind to MYC with a dissociation constant (K_d) of 3.2 μM . [2][3] This binding disrupts the formation of the MYC-MAX heterodimer, thereby inhibiting the transcription of MYC target genes.[2] Furthermore, **MYCi361** enhances the phosphorylation of MYC at threonine-58, which leads to its proteasome-mediated degradation.[2] This dual mechanism of action contributes to its potent anti-tumor activity observed in preclinical models. [2]

Mechanism of Action: Impact on Cell Cycle Control

MYC is a master regulator of the cell cycle, promoting entry into and progression through the G1, S, and G2/M phases.[7][8] It achieves this by transcriptionally activating genes that encode for key cell cycle machinery, including cyclin-dependent kinases (CDKs) and cyclins, while repressing the expression of CDK inhibitors (CKIs).[7][8]

By disrupting the MYC-MAX complex, **MYCi361** effectively reverses these effects, leading to a halt in cell cycle progression. Treatment with **MYCi361** has been shown to downregulate the expression of critical cell cycle regulators such as:

- Cyclins: Cyclin D and Cyclin E, which are essential for the G1/S transition.
- Cyclin-Dependent Kinases (CDKs): CDK2, CDK4, and CDK6, the catalytic partners of G1 cyclins.
- E2F Transcription Factors: Master regulators of S-phase entry.
- CDC25 Phosphatases: Activators of CDK-cyclin complexes.

Concurrently, **MYCi361** upregulates the expression of CDK inhibitors, including:

- p15 (CDKN2B)
- p16 (CDKN2A)
- p21 (CDKN1A)

This concerted deregulation of cell cycle machinery ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and effects of **MYCi361**.

Table 1: Binding Affinity and In Vitro Potency of **MYCi361**

Parameter	Value	Cell Lines/Assay Conditions	Reference
Binding Affinity (Kd) to MYC	3.2 μ M	Cell-free assay	[2] [3]
IC50 (Prostate Cancer)	2.9 μ M	MycCaP	[9]
1.4 μ M	LNCaP	[9]	[9]
1.6 μ M	PC3	[9]	
IC50 (Leukemia)	2.6 μ M	MV4-11	[9]
IC50 (Lymphoma)	5.0 μ M	HL-60	[9]
2.1 μ M	P493-6	[9]	[9]
IC50 (Neuroblastoma)	4.9 μ M	SK-N-B2	

Note: Specific quantitative data on the percentage of cells in G1, S, and G2/M phases following **MYCi361** treatment is not readily available in the public domain. However, based on its mechanism of action, a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations are expected.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with **MYCi361** using propidium iodide (PI) staining and flow cytometry.[\[10\]](#)[\[11\]](#)

Materials:

- Cancer cell line of interest
- **MYCi361**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of **MYCi361** (e.g., 0, 1, 5, 10 μ M) for the desired time period (e.g., 24, 48 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
- **Fixation:** Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
- **Staining:** Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 μ L of PI staining solution.
- **Flow Cytometry Analysis:** Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins in cells treated with **MYCi361**.^[12]^[13]

Materials:

- Treated cell lysates
- Protein assay reagent (e.g., BCA)
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Quantification:** Thaw cell lysates on ice and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing and Secondary Antibody Incubation:** Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Detection:** Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control like β -actin.

In Situ Proximity Ligation Assay (PLA) for MYC-MAX Interaction

This protocol allows for the visualization and quantification of the disruption of the MYC-MAX interaction within cells upon treatment with **MYCi361**.^{[14][15][16]}

Materials:

- Cells grown on coverslips
- **MYCi361**
- Fixation and permeabilization reagents (e.g., methanol, Triton X-100)
- Blocking solution
- Primary antibodies against MYC and MAX (from different species)
- PLA probes (anti-species secondary antibodies with attached oligonucleotides)
- Ligation and amplification reagents
- Fluorescently labeled oligonucleotides
- Mounting medium with DAPI

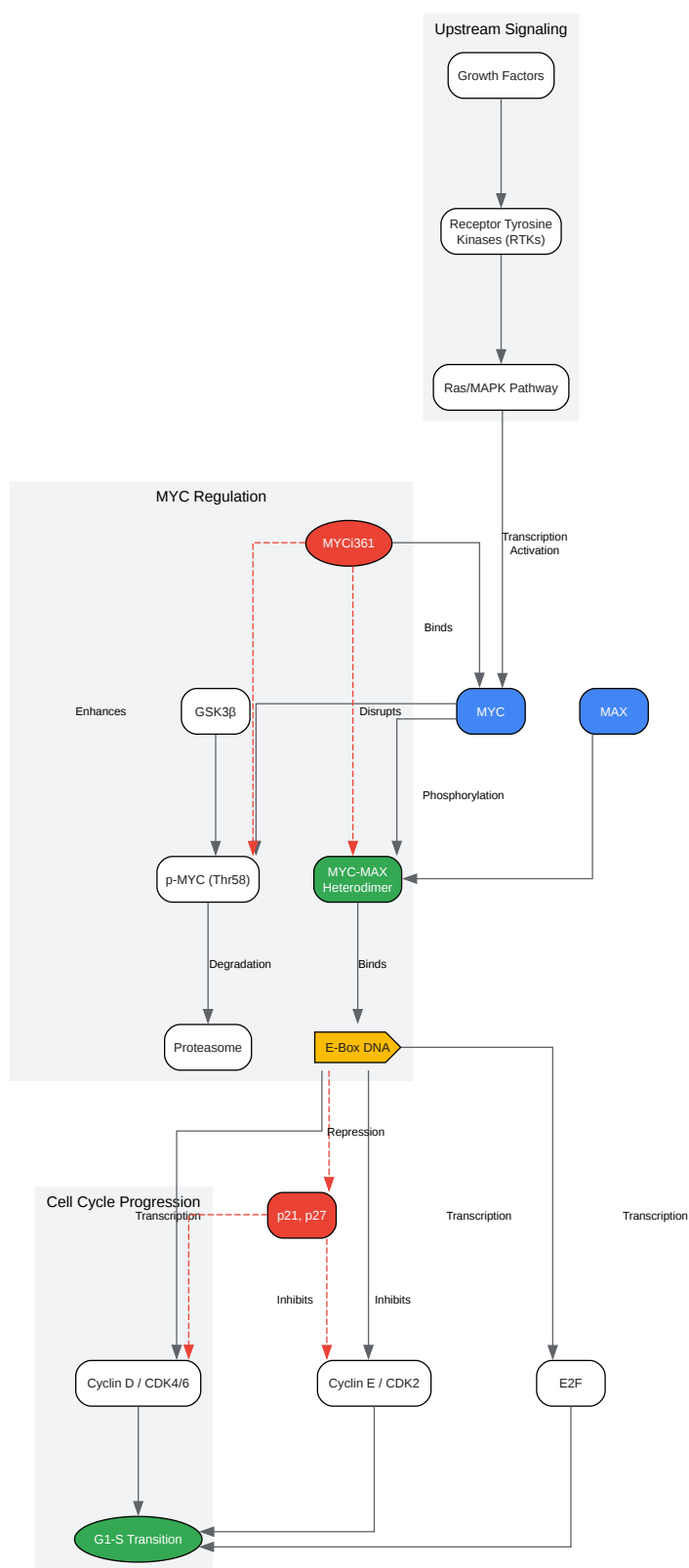
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and treat with **MYCi361** as described for flow cytometry.
- Fixation and Permeabilization: Fix the cells with methanol and permeabilize with Triton X-100.
- Blocking: Block non-specific binding sites with a blocking solution.
- Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MYC and MAX overnight at 4°C.
- PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS).
- Ligation: Wash the cells and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm).
- Amplification: Wash the cells and add the amplification solution containing polymerase to generate a rolling-circle amplification product. Fluorescently labeled oligonucleotides will hybridize to this product.
- Imaging and Analysis: Mount the coverslips with a mounting medium containing DAPI. Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to measure the extent of MYC-MAX interaction.

Visualizations

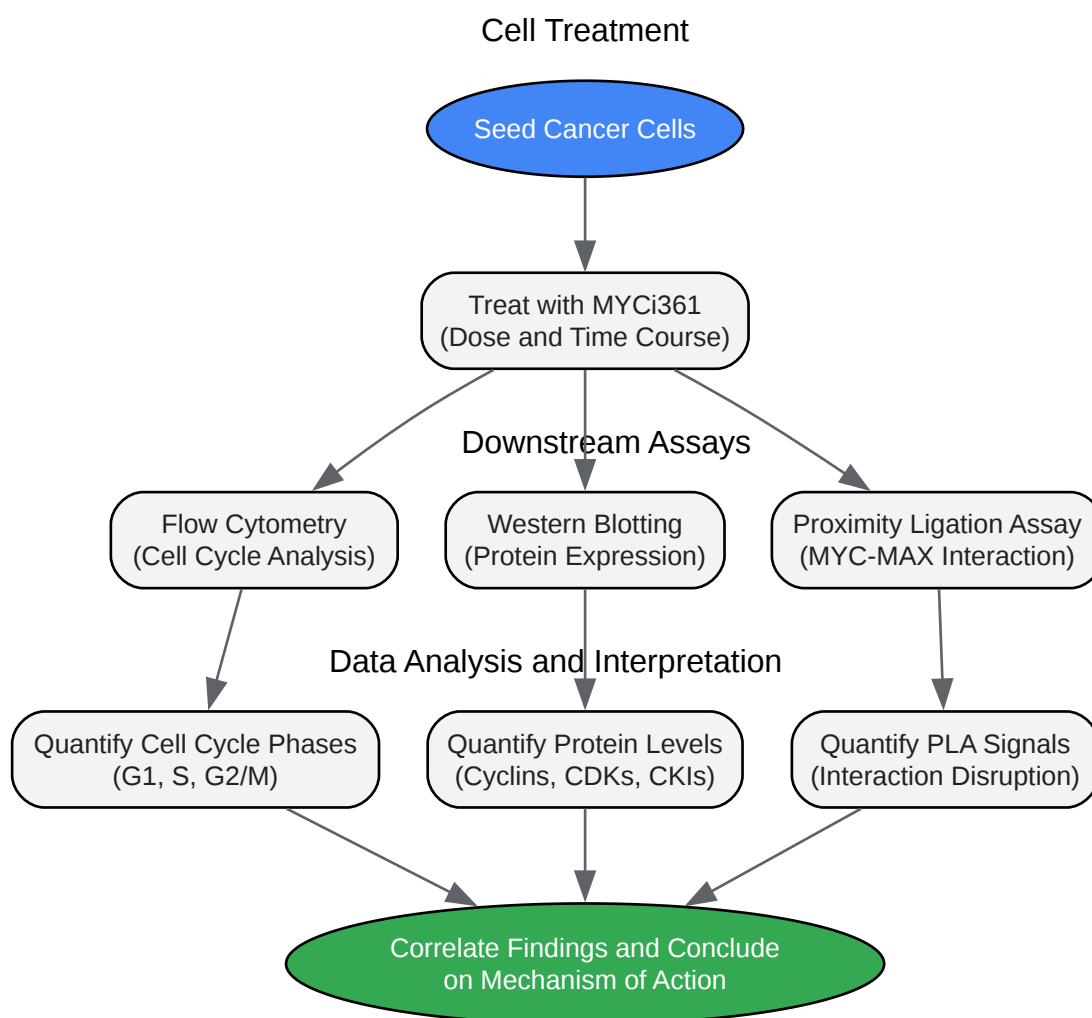
MYCi361 Signaling Pathway and Impact on Cell Cycle



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Caption: **MYCi361** signaling pathway and its impact on cell cycle progression.

Experimental Workflow for Assessing MYCi361's Impact on Cell Cycle



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Caption: Experimental workflow for studying **MYCi361**'s effect on the cell cycle.

Conclusion

MYCi361 represents a promising therapeutic agent for the treatment of MYC-driven cancers. Its ability to directly target MYC, disrupt the MYC-MAX interaction, and promote MYC degradation leads to a robust inhibition of the transcriptional programs that drive cell cycle progression. This results in a potent G1 cell cycle arrest. The experimental protocols and

visualizations provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of **MYCi361** and to evaluate its potential in various cancer models. Further studies are warranted to fully elucidate the quantitative effects on cell cycle distribution across a broader range of cancer types and to explore potential combination therapies that could enhance its anti-tumor efficacy.

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- To cite this document: BenchChem. [MYCi361: A Technical Guide to its Impact on Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#myci361-and-its-impact-on-cell-cycle-progression]

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